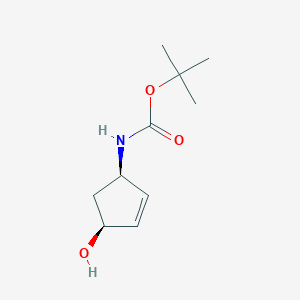

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis and characterization, and highlights its critical role as a key intermediate in the synthesis of carbocyclic nucleoside analogues, notably the antiretroviral drug Abacavir. This guide is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate |

| CAS Number | 189625-12-5 |

| InChI Key | UWWUTEZECIYOCW-JGVFFNPUSA-N |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1C--INVALID-LINK--O |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Complexity | 239 |

| Monoisotopic Mass | 199.120843 g/mol |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the enantioselective synthesis of its precursor, (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, followed by a stereoselective reduction.

Synthesis of (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate

A detailed experimental protocol for the synthesis of the precursor ketone is adapted from the literature.

Experimental Protocol:

-

Step 1: Synthesis of Di-tert-butyl {(1S,4S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-yl}imidodicarboxylate: To a solution of (1R,4S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-enol (1.0 eq) in dry THF is added triphenylphosphine (3.0 eq) and di-tert-butyl iminodicarboxylate (1.5 eq). The solution is cooled to 0 °C and diisopropyl azodicarboxylate (2.5 eq) is added dropwise. The reaction is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure and the residue is purified by column chromatography.

-

Step 2: Deprotection and Oxidation: The product from Step 1 is dissolved in THF and treated with a 1M solution of TBAF in THF (1.5 eq). The reaction is stirred at room temperature for 1.5 hours. After completion, the reaction mixture is concentrated and the residue is purified by column chromatography to yield Di-tert-butyl[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarboxylate. This intermediate is then oxidized using Dess-Martin periodinane in CH₂Cl₂ to afford Di-tert-butyl[(1S)-4-oxocyclopent-2-en-1-yl]imidodicarboxylate.

-

Step 3: Mono-N-Boc Deprotection: The resulting diketone is dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (1.9 eq) at room temperature to selectively remove one of the Boc groups, yielding (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate.

Stereoselective Reduction to this compound

The desired product is obtained via a Luche reduction of the precursor ketone, which is known for its high selectivity in the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[2][3][4]

Experimental Protocol:

-

To a solution of (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate (1.0 eq) in methanol is added cerium(III) chloride heptahydrate (1.0 eq). The mixture is stirred until the salt dissolves.

-

The solution is cooled to -78 °C, and sodium borohydride (1.0 eq) is added in portions.

-

The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Characterization Data

The following are representative spectral data for the precursor and a closely related hydroxy compound, which are expected to be very similar to the target compound.

Table 1: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |

| (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate | 7.52 (dd, J = 5.5, 2.5 Hz, 1H), 6.22 (dd, J = 5.5, 2.5 Hz, 1H), 5.48–5.53 (m, 1H), 2.73 (dd, J = 18.0, 7.0 Hz, 1H), 2.54 (dd, J = 18.0, 3.0 Hz, 1H), 1.49 (s, 9H) | 206.3, 163.0, 152.3, 134.1, 83.7, 56.1, 40.6, 28.1 |

| Di-tert-butyl[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarboxylate | 5.93–5.98 (m, 1H), 5.85–5.90 (m, 1H), 5.06 (br s, 1H), 4.60 (br s, 1H), 2.34 (ddd, J = 14.0, 7.5, 5.5 Hz, 1H), 1.65 (d, J = 14.0 Hz, 1H), 1.48 (s, 18H) | 153.0, 135.6, 134.8, 82.6, 75.8, 62.1, 40.5, 28.1 |

Role in Drug Development

This compound is a crucial chiral intermediate in the synthesis of several carbocyclic nucleoside analogues that exhibit potent antiviral activity. Its primary application is in the synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5][6]

The specific (1R,4S) stereochemistry of the hydroxy and protected amino groups on the cyclopentene ring is essential for the biological activity of the final drug molecule. This defined stereochemistry allows for the correct spatial orientation of the nucleobase mimic, enabling it to effectively interact with and inhibit the viral reverse transcriptase.

Synthetic and Logical Pathways

The following diagrams illustrate the synthetic pathway to this compound and its subsequent utilization in the synthesis of Abacavir.

References

- 1. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Luche reduction - Wikipedia [en.wikipedia.org]

- 3. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Luche Reduction [organic-chemistry.org]

- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

In-Depth Technical Guide: Characterization of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the chiral synthetic building block, (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol. This compound, also identified as tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate, is a valuable intermediate in the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues and prostaglandins.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is presented in Table 1. This data is essential for its identification, handling, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 325.6 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| CAS Number | 189625-12-5 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is typically achieved through a multi-step process starting from a suitable cyclopentenone precursor. The following is a representative experimental protocol based on synthetic routes for analogous compounds.

Synthesis of tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate

This synthesis involves the stereoselective reduction of a protected aminocyclopentenone followed by the introduction of the Boc protecting group.

Step 1: Stereoselective Reduction of a Precursor

A suitable starting material, such as (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, undergoes a stereoselective reduction of the ketone functionality to yield the corresponding alcohol. This can be achieved using a reducing agent like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to favor 1,2-addition.

Step 2: Boc Protection of the Amino Group

The resulting amino alcohol intermediate is then protected with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

(1R,4S)-4-aminocyclopent-2-en-1-ol intermediate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

-

Procedure:

-

Dissolve the aminocyclopentenol intermediate in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

-

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Data for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 5.8-6.0 | CH=CH |

| ~ 4.5-5.0 | CH-OH |

| ~ 4.0-4.5 | CH-NHBoc |

| ~ 2.0-2.8 | CH₂ |

| ~ 1.45 | C(CH₃)₃ |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Exact Mass: 199.1208 g/mol [1]

-

Expected Molecular Ion [M+H]⁺: 200.1281

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol can be visualized as a logical progression from starting materials to the final, characterized product.

Caption: Synthetic and characterization workflow for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

References

In-Depth Technical Guide: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

CAS Number: 189625-12-5

This technical guide provides a comprehensive overview of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly in the development of antiviral and anti-cancer therapeutics.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound. The data presented here has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | PubChem[1] |

| CAS Number | 189625-12-5 | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 199.120843 g/mol | PubChem[1] |

| Monoisotopic Mass | 199.120843 g/mol | PubChem[1] |

| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 243 | PubChem[1] |

Experimental Protocols

The synthesis of the enantiomerically pure this compound is a critical process for its use in pharmaceutical applications. Chemoenzymatic methods, particularly the desymmetrization of meso starting materials, are widely employed to achieve high enantioselectivity. Below is a detailed experimental protocol based on literature reports for a multi-step synthesis.

Protocol: Enantiodivergent Synthesis from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one

This protocol outlines a synthesis route that can produce both enantiomers of the target molecule from a single chiral starting material.[2]

Materials:

-

(S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one

-

Triphenylphosphine (PPh₃)

-

Di-tert-butyl iminodicarbonate ((Boc)₂NH)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dess–Martin periodinane (DMP)

-

Trifluoroacetic acid (TFA)

-

Dry Tetrahydrofuran (THF)

-

Dry Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Mitsunobu Reaction:

-

To a solution of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-ol (1.0 equiv.), triphenylphosphine (3.0 equiv.), and di-tert-butyl iminodicarbonate (1.5 equiv.) in dry THF, add diisopropyl azodicarboxylate (2.5 equiv.) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 18 hours.

-

Concentrate the reaction mixture in vacuo and purify by column chromatography on silica gel (eluent: Hexane/Ethyl acetate, 9:1) to yield the di-Boc protected amine.

-

-

Silyl Ether Deprotection:

-

To a solution of the silyl-protected intermediate in THF, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv.) at 0 °C.

-

Stir the reaction for 30 minutes at 0 °C.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the alcohol.

-

-

Oxidation:

-

To a solution of the alcohol (1.0 equiv.) in dry CH₂Cl₂, add Dess–Martin periodinane (1.2 equiv.) at room temperature.

-

Stir the reaction for 2.5 hours.

-

Filter the reaction mixture through Celite and concentrate in vacuo.

-

Purify the crude product by column chromatography (eluent: Hexane/Ethyl acetate, 4:1) to afford the corresponding ketone.

-

-

Mono-N-Boc Deprotection:

-

To a solution of the di-Boc protected ketone (1.0 equiv.) in dry CH₂Cl₂, add trifluoroacetic acid (1.9 equiv.) at room temperature.

-

Stir the solution for 2.5 hours.

-

Dilute the reaction with CH₂Cl₂ and wash with a saturated NaHCO₃ solution.

-

Extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: Hexane/Ethyl acetate, 2:1) to yield Tert-butyl ((1R)-4-oxocyclopent-2-en-1-yl)carbamate.

-

-

Stereoselective Reduction:

-

The final reduction of the ketone to the desired (1R,4S)-alcohol can be achieved using a stereoselective reducing agent such as L-Selectride® or by enzymatic reduction. The specific conditions for this step would need to be optimized based on the desired stereochemical outcome.

-

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereochemically defined structure makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anti-cancer properties.[3][4][5]

Role in HIV-1 Integrase Inhibitors

A significant application of this compound is in the development of HIV-1 integrase inhibitors.[6] HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[7][8] Inhibitors of this enzyme block this essential step, thereby preventing viral replication. The cyclopentene scaffold of this compound provides a rigid framework that can be functionalized to interact with the active site of HIV-1 integrase.[9] The specific stereochemistry of the hydroxyl and carbamate groups is often critical for potent inhibitory activity.

Potential Anti-Inflammatory and Antitumor Agents

This chiral building block is also utilized in the synthesis of novel cyclopentene derivatives with potential anti-inflammatory activity.[6] Furthermore, carbocyclic nucleosides derived from this intermediate have been evaluated for their antitumor effects.[3] For instance, certain pyrimidine carbocyclic nucleosides synthesized from a related precursor have shown cytotoxic activity against KB and L1210 cancer cell lines.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized chemoenzymatic workflow for the synthesis of chiral cyclopentenol derivatives, which are precursors to the title compound.

Caption: Chemoenzymatic synthesis workflow for the target molecule.

HIV-1 Replication Cycle and the Role of Integrase Inhibitors

This diagram depicts the HIV-1 replication cycle, highlighting the critical step of integration and the mechanism of action of integrase inhibitors.

Caption: HIV-1 replication cycle and the site of action for integrase inhibitors.

References

- 1. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel homochiral carbocyclic nucleosides from 1-amino-2-indanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 178152-48-2 [smolecule.com]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Pool Synthesis of Carbocyclic Nucleoside Precursors

Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry, serving as potent antiviral and anticancer agents.[1][2] In these analogues, the furanose ring's oxygen atom is replaced by a methylene group, forming a carbocycle, typically a cyclopentane or cyclopentene ring.[1][3] This structural modification imparts significant chemical stability, particularly to the N-glycosidic bond, and renders the molecules resistant to metabolic degradation by enzymes like nucleoside phosphorylases.[2][3] The chiral pool synthesis approach, which utilizes readily available, enantiomerically pure natural products like carbohydrates as starting materials, is a powerful and efficient strategy for constructing these complex chiral molecules.[4] This guide provides a detailed overview of the core strategies, key precursors, and experimental methodologies employed in the chiral pool synthesis of carbocyclic nucleoside precursors.

Core Synthetic Strategies: Convergent vs. Linear Approaches

There are two primary strategies for the synthesis of carbocyclic nucleosides: the linear and the convergent approach.[5]

-

Linear Synthesis: In this approach, the heterocyclic nucleobase is constructed stepwise onto a pre-existing carbocyclic amine precursor.[5] While effective for specific targets, it is less flexible for creating a diverse library of analogues.

-

Convergent Synthesis: This more flexible and widely used strategy involves the separate synthesis of a functionalized carbocyclic moiety (the "pseudo-sugar") and the nucleobase.[5] These two fragments are then coupled in a late-stage step, allowing for the rapid generation of various nucleoside analogues by simply changing the coupling partners.[5]

Major Precursors from the Chiral Pool

The success of chiral pool synthesis hinges on the selection of an appropriate starting material. Carbohydrates are among the most utilized precursors due to their high degree of stereochemical definition.

D-Ribose

D-Ribose, a natural component of RNA, is a premier starting material for carbocyclic nucleosides.[6] Its inherent stereochemistry can be effectively transferred to the target carbocyclic ring. A common strategy involves converting D-ribose into a key cyclopentenone intermediate, which serves as a versatile platform for further modifications.[7][8][9]

Other Carbohydrates

While D-ribose is prevalent, other sugars like D-glucose and D-galactose also serve as valuable chiral precursors for synthesizing carbocyclic nucleoside analogues.[10][11] The general strategy involves a series of protections, oxidations, and cyclizations to form the required carbocyclic core.

Key Methodologies and Reactions

Several key chemical reactions are instrumental in transforming simple chiral precursors into complex carbocyclic nucleosides.

Construction of the Carbocyclic Ring

-

Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclopentene rings from acyclic diene precursors derived from sugars.[8]

-

Intramolecular Cyclization: Methods like the Horner-Wadsworth-Emmons reaction are used to form cyclopentenone intermediates from acyclic keto phosphonates.[7]

-

Diels-Alder Reaction: Asymmetric Diels-Alder reactions can be employed to construct the carbocyclic framework with high stereocontrol, often leading to key intermediates for synthesizing compounds like aristeromycin.[12]

Introduction of the Nucleobase

Once the carbocyclic core is synthesized, the nucleobase is attached. The stereochemistry of this coupling is critical for biological activity.

-

Mitsunobu Reaction: This is one of the most common methods for coupling the carbocyclic alcohol with a purine or pyrimidine base.[5][13] It typically proceeds with an inversion of stereochemistry at the alcohol carbon.

-

SN2 Displacement: An activated carbocyclic precursor, such as a mesylate or triflate, can react with the sodium salt of a nucleobase via an SN2 mechanism to form the N-glycosidic bond surrogate.[14]

Case Study: Synthesis of (-)-Aristeromycin and (-)-Neplanocin A

Aristeromycin and Neplanocin A are naturally occurring carbocyclic nucleosides with significant biological activity that serve as benchmark targets for synthetic chemists.[15] Many syntheses start from D-ribose or related chiral precursors.

A key intermediate derived from D-ribonic acid γ-lactone is a chiral enone.[7] For Aristeromycin, a stereoselective conjugate addition to this enone is performed. For Neplanocin A, an endocyclic double bond is introduced.[7][16] The final step involves coupling the advanced carbocyclic intermediate with a protected adenine derivative followed by deprotection.

Quantitative Data Summary

The efficiency of synthetic steps is crucial. The following tables summarize representative quantitative data for key transformations in the synthesis of carbocyclic nucleoside precursors.

Table 1: Representative Yields for Nucleobase Coupling Reactions

| Carbocyclic Substrate | Nucleobase | Coupling Method | Reagents | Yield (%) | Reference |

| Protected Cyclopentenol | N-Boc-L-histamine methyl ester | Mitsunobu | DIAD, PPh3, THF | 76% | [13] |

| Cyclopenten-1-ol methanesulfonate | Sodium salt of 3-deazacytosine | SN2 Displacement | NaH, DMF | N/A | [14] |

| Protected Allylic Alcohol | Di-Boc protected adenine | Mitsunobu | DEAD, PPh3 | N/A | [7] |

| Triflate Intermediate | Adenine Salt | SN2 Displacement | N/A | N/A | [7] |

Table 2: Efficiency of Key Ring Formation and Modification Steps

| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| Azide Formation (2 steps) | Protected Cyclopentenol Mesylate | NaN3, DMF, 70 °C | Azide derivative | 89% | [13] |

| 1,3-Dipolar Cycloaddition | Azide derivative | Alkyne, CuI, Et3N, THF | 1,2,3-Triazole derivative | 98% | [13] |

| Chemoenzymatic Synthesis | Uridine, 5-Fluorocytosine | UP, PO, AcK, ATP | 5-Fluorocytidine analogue | 69% | [17] |

| Asymmetric Cyclopropanation | N1-vinylpyrimidines | Chiral Ru(II) complex | Cyclopropyl pyrimidine | 71-96% | [18] |

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. The following are detailed protocols for key reactions cited in the literature.

Protocol 1: Mitsunobu Coupling of a Carbocyclic Alcohol

(Adapted from the synthesis of a carbocyclic imidazole analog[13])

Materials:

-

Protected carbocyclic alcohol precursor (1.0 eq)

-

N-Boc-L-histidine methyl ester (1.5 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the protected carbocyclic alcohol (1.0 eq), N-Boc-L-histidine methyl ester (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Protocol 2: Two-Step Azide Synthesis via Mesylation

(Adapted from the synthesis of a triazole precursor[13])

Step A: Mesylation

-

Dissolve the protected carbocyclic alcohol (1.0 eq) and triethylamine (Et3N) (1.5 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 3 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with CH2Cl2.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

Step B: Azide Displacement

-

Dissolve the crude mesylate from Step A in dimethylformamide (DMF).

-

Add sodium azide (NaN3) (3.0 eq) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 8 hours.

-

After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the pure azide derivative.

Conclusion

The chiral pool approach provides a robust and stereocontrolled pathway to valuable carbocyclic nucleoside precursors. By leveraging the innate chirality of natural products like D-ribose, chemists can efficiently construct complex carbocyclic cores. The modularity of convergent synthesis, combined with reliable coupling reactions like the Mitsunobu reaction, allows for the creation of diverse libraries of nucleoside analogues for biological screening. Continued innovation in synthetic methodologies, including asymmetric catalysis and chemoenzymatic strategies, will further expand the toolkit available to researchers in the ongoing development of novel and more effective therapeutic agents.

References

- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 6. Ribose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. madridge.org [madridge.org]

- 10. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An enantioconvergent route to carbocyclic nucleosides (–)-aristeromycin and (–)-neplanocin a via the asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of the ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) Scaffold in Antiviral Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbocyclic nucleoside analogue class of antiviral drugs has proven to be a cornerstone in the management of viral infections, most notably Human Immunodeficiency Virus (HIV). A key determinant of the stereospecificity and potent activity of many of these drugs is the chiral scaffold derived from ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) derivatives. This technical guide provides an in-depth analysis of the role of this essential chiral building block in antiviral drug discovery, with a primary focus on its application in the synthesis of the anti-HIV drug Abacavir. This document details the chemoenzymatic synthesis of the core intermediate, its conversion to carbocyclic nucleosides, the mechanism of action of the resulting antiviral agents, and relevant quantitative data on their biological activity. Detailed experimental protocols for key synthetic and analytical procedures are also provided to facilitate further research and development in this critical area of medicinal chemistry.

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring. This structural modification confers several advantageous properties, including enhanced stability against enzymatic degradation by phosphorylases and hydrolases, which can cleave the glycosidic bond in natural nucleosides.[1] The increased metabolic stability of carbocyclic nucleosides often leads to improved pharmacokinetic profiles and sustained intracellular concentrations of the active triphosphate form.

The cyclopentenyl scaffold, particularly the (1R,4S) stereoisomer, has been instrumental in the development of potent antiviral agents. This guide focuses on the pivotal role of ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives as chiral precursors in the synthesis of these important therapeutics.

Chemoenzymatic Synthesis of the Chiral Precursor: (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate

The asymmetric synthesis of the (1R,4S)-4-hydroxycyclopent-2-en-1-yl core is a critical step in the production of several antiviral drugs. A highly efficient and widely adopted method involves the enzymatic desymmetrization of a meso-diacetate precursor.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the synthesis of the meso precursor, cis-3,5-diacetoxy-1-cyclopentene, followed by its enzymatic resolution to yield the desired enantiomerically pure monoacetate.

Experimental Protocols

This procedure involves the photooxidation of cyclopentadiene followed by acetylation.[2]

-

Materials: Cyclopentadiene, methanol, rose bengal, compressed air, thiourea, acetic anhydride, imidazole, methylene chloride, ethyl ether, 1N hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Protocol:

-

Photooxidation of cyclopentadiene is carried out in methanol using a white light LED lamp with rose bengal as a photosensitizer and compressed air at 0 °C.[2] Thiourea is used to reduce the intermediate endoperoxide.

-

The resulting cis-3,5-dihydroxy-1-cyclopentene is acetylated without isolation.[2]

-

To a stirred solution of the diol and imidazole in methylene chloride at 0°C, acetic anhydride is added dropwise.[2]

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The reaction mixture is worked up by sequential washing with 1N HCl and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield cis-3,5-diacetoxy-1-cyclopentene.[2]

-

This protocol utilizes a lipase for the enantioselective hydrolysis of the meso-diacetate.[2]

-

Enzyme: Novozym-435® (immobilized lipase from Candida antarctica).[2]

-

Materials: cis-3,5-diacetoxy-1-cyclopentene, methanol, methyl tert-butyl ether (MTBE).

-

Protocol:

-

cis-3,5-diacetoxy-1-cyclopentene is dissolved in MTBE.

-

Methanol and Novozym-435® are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 5 °C).[2]

-

The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.

-

The enzyme is removed by filtration. The enzyme can be recovered and reused multiple times.[2]

-

The filtrate is concentrated, and the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is separated from the unreacted diacetate and the other monoacetate enantiomer by column chromatography. An enantiomeric excess (e.e.) of >99% can be achieved with an isolated yield of up to 95%.[2]

-

Synthesis of Carbocyclic Nucleoside Analogues

The enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl scaffold is a versatile intermediate for the synthesis of various carbocyclic nucleosides. The hydroxyl group can be converted to an amine, which is then coupled with a purine or pyrimidine base. A common strategy for the synthesis of Abacavir involves the conversion of the chiral acetate to an amino alcohol, followed by coupling with a chloropurine derivative.

General Synthetic Pathway to Abacavir

Experimental Protocol: Synthesis of Abacavir (Illustrative)

The following is an illustrative protocol based on known synthetic strategies for Abacavir.[3][4]

-

Materials: (1S,4R)-4-aminocyclopent-2-en-1-yl methanol, 2-amino-4,6-dichloropyrimidine, cyclopropylamine, triethylamine, ethanol.

-

Protocol:

-

Coupling with Pyrimidine: A solution of (1S,4R)-4-aminocyclopent-2-en-1-yl methanol and 2-amino-4,6-dichloropyrimidine in a suitable solvent like ethanol is heated in the presence of a base such as triethylamine.[3]

-

Formation of the Purine Ring: The resulting substituted pyrimidine is then cyclized to form the purine ring system. This can be achieved by reacting with an appropriate reagent like diethoxymethyl acetate.[3]

-

Introduction of the Cyclopropylamino Group: The chloro-purine intermediate is then reacted with cyclopropylamine at elevated temperatures to displace the chlorine atom and form Abacavir.[3]

-

Purification: The final product is purified by crystallization or column chromatography.

-

Mechanism of Antiviral Action

Carbocyclic nucleosides derived from the (1R,4S)-4-hydroxycyclopent-2-en-1-yl) scaffold, such as Abacavir, are prodrugs that require intracellular activation to exert their antiviral effect.

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Abacavir is converted to its active triphosphate form, carbovir triphosphate (CBV-TP), by host cell kinases.[5][6] CBV-TP then acts as a competitive inhibitor of the viral reverse transcriptase (RT) and as a chain terminator during the synthesis of viral DNA.[5][7]

The lack of a 3'-hydroxyl group on the carbocyclic ring of the incorporated CBV-TP prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating the elongation of the viral DNA chain.[7]

Quantitative Data on Antiviral Activity and Pharmacokinetics

The antiviral efficacy of carbocyclic nucleoside analogues is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is calculated. The pharmacokinetic properties of these drugs are also crucial for their clinical success.

Antiviral Activity of Carbocyclic Nucleoside Analogues

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Abacavir | HIV-1 | MT-4 | 0.03 - 0.07 | >100 | >1428 - >3333 | [8] |

| Carbovir | HIV-1 | MT-4 | 0.1 - 1.0 | >100 | >100 - >1000 | [7] |

| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >10 | >2500 | [9] |

Pharmacokinetic Parameters of Abacavir

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | ~83 | % | [9] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 | hours | [9] |

| Plasma Protein Binding | ~50 | % | [9] |

| Volume of Distribution (Vd) | ~0.86 | L/kg | [9] |

| Terminal Half-life (t1/2) | ~1.5 | hours | [9] |

| Intracellular Half-life of CBV-TP | >20 | hours | [9] |

| Primary Route of Elimination | Metabolism (UGT and ADH) | - | [9] |

Experimental Protocols for Antiviral and Biochemical Assays

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV-1 replication in a susceptible T-cell line by quantifying the production of the viral p24 capsid protein.

-

Materials: HIV-1 susceptible T-cell line (e.g., MT-4), HIV-1 laboratory strain (e.g., IIIB), cell culture medium, 96-well plates, test compound, p24 antigen ELISA kit.

-

Protocol:

-

Seed MT-4 cells into a 96-well plate.

-

Prepare serial dilutions of the test compound and add to the wells.

-

Infect the cells with a pre-titered stock of HIV-1.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

After incubation, collect the cell-free supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogue on the enzymatic activity of HIV-1 RT.

-

Materials: Recombinant HIV-1 reverse transcriptase, poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dTTP, carbovir triphosphate (CBV-TP), reaction buffer, scintillation fluid or fluorescence plate reader.

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and varying concentrations of CBV-TP.

-

Initiate the reaction by adding recombinant HIV-1 RT and radiolabeled/fluorescently labeled dTTP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated labeled dTTP using liquid scintillation counting or fluorescence measurement.

-

Calculate the IC50 value by plotting the percentage of RT inhibition against the concentration of CBV-TP.

-

Conclusion

The ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) scaffold is a critical chiral synthon in the development of potent carbocyclic nucleoside antiviral agents. Its stereochemistry is paramount for the biological activity of drugs like Abacavir. The chemoenzymatic synthesis of this intermediate provides an efficient and scalable route to enantiomerically pure starting material. The resulting carbocyclic nucleosides, after intracellular phosphorylation, act as potent inhibitors of viral polymerases, demonstrating the power of this structural motif in antiviral drug design. Further exploration of novel carbocyclic nucleosides derived from this versatile scaffold holds promise for the development of new therapeutics against a range of viral diseases.

References

- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of "Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate"

Gathering Spectral Insights

I'm currently focused on acquiring spectroscopic data for "Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate," specifically NMR, IR, and MS. I'm also looking for experimental protocols related to obtaining these measurements. Afterward, I plan to organize the quantitative data I've collected into a structured format for analysis.

Charting a Course

I've shifted gears to organizing the spectroscopic data into structured formats. Specifically, I'm creating tables for NMR, IR, and MS results. I'm also preparing to visualize the entire workflow with a DOT script, which will later be incorporated into a technical guide that includes detailed experimental methodologies. The goal is a comprehensive and easily digestible resource.

Reviewing Spectroscopic Data

I've been looking at the spectroscopic data for "Tert-butyl ((1R,4S )-4-hydroxycyclopent-2-en-1-yl)carbamate." PubChem has been quite helpful for initial data, as it provides molecular formula and weight. I'm hoping to move beyond those fundamentals to find more detailed spectral analyses.

Digging Deeper for Data

I've exhausted initial searches. PubChem's basic properties were useful, but I need specific spectral data. Finding the target's NMR, IR, and MS spectra has proven elusive so far. Related compound data and melting points emerged, but nothing directly on point. I'll now expand my hunt to chemical suppliers and synthesis publications, hoping they've cataloged the needed info.

A Technical Guide to the Chemical Structure and Stereochemistry of Boc-aminocyclopentenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a key chiral building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is of significant interest in medicinal chemistry and drug development, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and antitumor agents.

Chemical Structure and Stereochemistry

The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target molecules.

IUPAC Name: tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate[1]

Chemical Formula: C₁₀H₁₇NO₃[2]

Molecular Weight: 199.25 g/mol [1]

CAS Number: 178152-48-2[3]

The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is critical for its utility in asymmetric synthesis.

Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Quantitative Data

Table 1: Spectroscopic Data for Key Precursors and Related Compounds

| Compound | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) | IR (neat) νmax (cm-1) | HRMS (ES+) m/z |

| (1R,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-yl acetate | 0.04–0.12 (m, 6H), 0.90 (s, 9H), 1.61 (dt, J=14.0, 5.0 Hz, 1H), 2.05 (s, 3H), 2.81 (dt, J=14.0, 7.5 Hz, 1H), 4.68–4.76 (m, 1H), 5.42–5.50 (m, 1H), 5.89 (dt, J=5.5, 1.5 Hz, 1H), 5.97 (dt, J=5.5, 1.5 Hz, 1H)[4] | -4.54, -4.49, 18.3, 21.3, 26.0, 41.3, 75.0, 77.1, 131.3, 139.1, 171.0[4] | Not specified | Not specified |

| (R)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate | 1.48 (s, 9H), 2.36 (dd, J=18.5, 2.5 Hz, 1H), 2.86 (dd, J=18.5, 6.5 Hz, 1H), 4.73 (br s, 1H), 5.15 (br s, 1H), 6.23 (dd, J=5.5, 1.5 Hz, 1H), 7.42 (dd, J=5.5, 2.5 Hz, 1H) | 28.5, 42.6, 51.2, 80.4, 135.8, 162.7, 171.2, 207.2 | 3325, 2981, 1713, 1691, 1519, 1367, 1254, 1166 | C₁₀H₁₅NO₃Na (MNa⁺) calcd. 220.0944; found 220.0945[4] |

Experimental Protocols

The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor. The following protocols are based on established synthetic routes for related compounds.

Synthesis of (1R,4S)-4-[(tert-Butyldimethylsilyl)oxy]cyclopent-2-enol

This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone to yield the corresponding alcohol with high diastereoselectivity.

-

Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (CH₂Cl₂), Saturated ammonium chloride (NH₄Cl) solution.

-

Procedure:

-

A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated with cerium chloride heptahydrate and stirred until dissolved.

-

The solution is cooled to -20 °C.

-

Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at -20 °C, then for 20 minutes at room temperature.

-

The reaction is quenched by the dropwise addition of saturated ammonium chloride solution.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product as a mixture of diastereomers, with the (1R,4S) isomer being the major product.

-

Introduction of the Boc-Amino Group

A common method for introducing the amine functionality with inversion of stereochemistry is the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected diol precursor. A more direct route involves the reduction of the corresponding ketone.

General Protocol for Boc Deprotection

While the goal is the Boc-protected compound, understanding its deprotection is crucial for its use in further synthesis.

-

Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane, Acetonitrile.

-

Procedure:

-

The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.

-

A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.

-

The reaction is stirred at room temperature for 2 hours.

-

Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.

-

The solid is collected by filtration and washed with acetonitrile.[1]

-

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.

Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Logical Relationship in Synthesis

The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates the logical relationship of the key stereochemistry-defining steps.

Caption: Key stereochemistry-defining steps in the synthesis.

References

Chiral Aminocyclopentene Intermediates: A Technical Guide to their Discovery, Synthesis, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminocyclopentene intermediates are pivotal building blocks in modern medicinal chemistry, most notably as precursors to a class of antiviral drugs known as carbocyclic nucleosides. Their unique stereochemistry and versatile functionality make them indispensable for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, significance, and synthetic methodologies for preparing these crucial intermediates. Detailed experimental protocols for key transformations, quantitative data for comparative analysis of synthetic routes, and visualizations of synthetic pathways are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Rise of Chiral Aminocyclopentenes

The significance of chiral aminocyclopentene intermediates is intrinsically linked to the development of carbocyclic nucleosides, which are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene group. This structural modification confers enhanced chemical and metabolic stability, as the N-glycosidic bond is no longer a hemiaminal ether linkage susceptible to enzymatic cleavage by phosphorylases and hydrolases.[1]

The journey into carbocyclic nucleosides began in 1966 with the first synthesis of a racemic adenosine analogue. The field gained significant momentum with the isolation of the naturally occurring carbocyclic nucleosides aristeromycin and neplanocin A in the late 1960s and early 1980s, respectively, which demonstrated potent antiviral and antitumor activities.[1] A pivotal moment in the application of chiral aminocyclopentene intermediates was the development of Abacavir, a potent anti-HIV agent. It was discovered that the therapeutic activity of the carbocyclic nucleoside resided in the (-) enantiomer of its precursor, Carbovir, highlighting the critical importance of stereochemistry.[1] This discovery spurred the development of efficient, enantioselective syntheses of key chiral aminocyclopentene intermediates, such as (1S,4R)-4-aminocyclopent-2-en-1-ol.

Significance in Drug Development

Chiral aminocyclopentene intermediates are fundamental to the synthesis of a range of therapeutic agents, primarily antiviral drugs that act as reverse transcriptase inhibitors.

-

Carbocyclic Nucleoside Analogues: The cyclopentene ring serves as a rigid scaffold that mimics the furanose sugar in natural nucleosides. This allows the resulting carbocyclic nucleoside analogues to be recognized by viral enzymes, such as reverse transcriptase, leading to their incorporation into the growing viral DNA chain and subsequent chain termination.

-

Abacavir: The synthesis of Abacavir, a cornerstone of HIV therapy, heavily relies on the enantiomerically pure intermediate (1S,4R)-4-aminocyclopent-2-en-1-ol.[2]

-

Other Antiviral Agents: The versatile chemistry of aminocyclopentenes allows for the synthesis of a library of modified carbocyclic nucleosides to target other viral diseases, including hepatitis B.[1]

Synthetic Strategies and Methodologies

The efficient and stereoselective synthesis of chiral aminocyclopentene intermediates is a key challenge in organic synthesis. Several strategies have been developed, each with its own advantages and limitations. The primary approaches include the resolution of racemic intermediates and asymmetric synthesis.

Resolution of Racemic Intermediates

A common and industrially important route to chiral aminocyclopentenes involves the resolution of a racemic precursor. The most prominent example is the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.

Enzymatic Kinetic Resolution of Vince Lactam:

This method utilizes enzymes, typically γ-lactamases, to selectively hydrolyze one enantiomer of the racemic Vince lactam, allowing for the separation of the desired unreacted enantiomer.[3] This biocatalytic approach is highly efficient and environmentally friendly.[4]

Logical Flow of Synthesis from Racemic Vince Lactam:

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution and the loss of 50% of the starting material.

Overman Rearrangement and Ring-Closing Metathesis (RCM):

A powerful strategy for the asymmetric synthesis of chiral aminocyclopentenes involves the[4][4]-sigmatropic rearrangement of allylic alcohols, known as the Overman rearrangement, followed by a ring-closing metathesis (RCM) reaction.[5] The Overman rearrangement allows for the stereospecific conversion of an allylic alcohol to an allylic amine.[6]

References

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overman Rearrangement [organic-chemistry.org]

- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Abacavir Utilizing the Chiral Building Block: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the potent antiretroviral agent, Abacavir, with a specific focus on the pivotal role of the chiral building block, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate. This document outlines the synthetic pathways, provides detailed experimental protocols for key transformations, and presents quantitative data in a structured format to facilitate understanding and replication. The logical flow of the synthesis and experimental workflows are visualized through diagrams generated using Graphviz (DOT language), offering a clear and concise representation of the process for researchers and drug development professionals.

Introduction

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the treatment of HIV/AIDS. Its chemical structure, ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), features a critical carbocyclic nucleoside analogue core. The stereochemistry of the cyclopentene ring is paramount for its biological activity. A key strategic approach to the synthesis of Abacavir involves the use of pre-synthesized, stereochemically defined building blocks. Among these, this compound serves as a versatile and crucial intermediate. This protected amino alcohol provides the necessary stereocenters and functional groups for the efficient construction of the Abacavir molecule.

This guide details the synthesis of this key building block and its subsequent conversion to Abacavir, offering a technical resource for scientists engaged in antiviral drug development and complex organic synthesis.

Synthetic Strategy Overview

The overall synthetic strategy for Abacavir, starting from the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is depicted below. The key steps involve the formation of the Boc-protected amino alcohol, deprotection, coupling with the purine precursor, and finally, the introduction of the cyclopropylamino group.

Figure 1: Overall synthetic pathway for Abacavir.

Experimental Protocols

Synthesis of this compound

The synthesis of the target carbamate can be achieved from the corresponding enantiomer of Vince Lactam. The following protocol is adapted from the synthesis of its diastereomer and highlights the key transformations.[1]

Step 1: Boc-protection of (-)-Vince Lactam

-

To a solution of (-)-Vince Lactam in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product, tert-butyl ((1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate), is purified by column chromatography.

Step 2: Reduction to this compound

-

Dissolve the Boc-protected Vince Lactam from the previous step in a suitable alcoholic solvent (e.g., methanol).

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

Step 1: Deprotection of this compound

-

Dissolve the Boc-protected carbamate in a suitable solvent (e.g., 1,4-dioxane or methanol).

-

Add a strong acid, such as hydrochloric acid (in dioxane or as an aqueous solution), to the solution.

-

Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol salt.

Step 2: Coupling with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

-

To a solution of (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol in a suitable solvent (e.g., n-butanol), add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and a base (e.g., triethylamine).

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude intermediate, N-(2-amino-4-chloro-6-(((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, can be used in the next step without further purification.

Step 3: Cyclization to form the purine ring

-

Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., a mixture of triethyl orthoformate and an alcoholic solvent).

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the reaction mixture to facilitate the cyclization.

-

Upon completion, cool the reaction mixture and isolate the product, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, which may precipitate as its hydrochloride salt.[2]

Synthesis of Abacavir

-

To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol in a suitable solvent (e.g., ethanol or isopropanol), add an excess of cyclopropylamine.

-

Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess cyclopropylamine and solvent under reduced pressure.

-

Purify the crude Abacavir by column chromatography or recrystallization to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of Abacavir.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1. Boc Protection | (-)-Vince Lactam | Boc₂O, DMAP | tert-butyl ((1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate) | ~90 | >95 |

| 2. Reduction | Boc-protected Lactam | NaBH₄ | This compound | ~85 | >98 |

Table 2: Synthesis of Abacavir from the Carbamate Intermediate

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1. Deprotection | This compound | HCl | (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | >95 | - |

| 2. Coupling & Cyclization | (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, triethylamine, TEOF, HCl | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | 76[2] | 98.69[2] |

| 3. Final Substitution | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | Cyclopropylamine | Abacavir | ~80-90 | >99 |

Visualizations

Experimental Workflow for the Synthesis of the Carbamate Intermediate

The following diagram illustrates the experimental workflow for the synthesis of the key building block, this compound.

Figure 2: Workflow for the synthesis of the carbamate intermediate.

Logical Relationship in the Final Steps of Abacavir Synthesis

The following diagram illustrates the logical progression of the final two key chemical transformations in the synthesis of Abacavir.

Figure 3: Logical relationship in the final conversion to Abacavir.

Conclusion

The use of this compound as a chiral building block provides an efficient and stereocontrolled route to the synthesis of Abacavir. This technical guide has detailed the synthetic methodology, provided key experimental protocols, and summarized the quantitative aspects of the process. The visual representations of the synthetic pathway and experimental workflows offer a clear and accessible overview for researchers in the field. The information presented herein is intended to serve as a valuable resource for the development and optimization of synthetic routes to this critical antiretroviral medication.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a valuable chiral building block in the synthesis of carbocyclic nucleoside analogues and other pharmaceutically active compounds. Two primary synthetic strategies are presented: a chemical synthesis route employing an enantiodivergent strategy and a chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution. This guide includes detailed experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows to aid in comprehension and practical implementation.

Introduction

This compound is a key chiral intermediate whose stereochemistry is crucial for the biological activity of the final therapeutic agents. Its synthesis requires precise control of stereocenters, which can be achieved through various asymmetric strategies. The selection of a synthetic route often depends on factors such as starting material availability, desired enantiopurity, scalability, and cost-effectiveness. This document outlines two robust methods for obtaining this important molecule.

Method 1: Enantiodivergent Chemical Synthesis

This method provides a stereocontrolled route to the target molecule starting from a commercially available chiral building block, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. The key steps involve a diastereoselective Luche reduction, a Mitsunobu reaction for the introduction of the nitrogen functionality with inversion of configuration, and a final stereoselective reduction of a ketone precursor.

Experimental Protocol

Step 1: Luche Reduction of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one

-

To a solution of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one (1.0 eq) in methanol at 0 °C, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq).

-

Stir the mixture for 15 minutes to allow for coordination.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of diastereomeric alcohols. This mixture is typically used in the next step without further purification.

Step 2: Mitsunobu Reaction

-

Dissolve the mixture of alcohols from the previous step (1.0 eq), di-tert-butyl iminodicarbonate (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.

Step 3: Deprotection of the Silyl Ether

-

Dissolve the silyl-protected amine (1.0 eq) in THF.

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the alcohol.

Step 4: Oxidation to the Ketone

-

Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP) (1.2 eq) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate.

Step 5: Stereoselective Reduction to this compound

-

Dissolve (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate (1.0 eq) in methanol at -78 °C.

-

Add CeCl₃·7H₂O (1.1 eq) and stir for 15 minutes.

-

Add NaBH₄ (1.1 eq) portion-wise, maintaining the low temperature.

-

After the reaction is complete (monitored by TLC), quench with water.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the final product, this compound.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | (1S,4R/S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-ol | (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | CeCl₃·7H₂O, NaBH₄ | ~95 | ~85:15 |

| 2 | Di-tert-butyl ((1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-yl)iminodicarboxylate | Mixture of alcohols | (Boc)₂N, PPh₃, DEAD | 40-50 | >95% d.e. |

| 3 | Di-tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)iminodicarboxylate | Silyl-protected amine | TBAF | ~85 | >98% e.e. |

| 4 | (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Alcohol | DMP | ~80 | >98% e.e. |

| 5 | This compound | Ketone precursor | CeCl₃·7H₂O, NaBH₄ | ~90 | >98% d.e. |

Workflow Diagram

Caption: Enantiodivergent chemical synthesis workflow.

Method 2: Chemoenzymatic Synthesis via Kinetic Resolution

This approach utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol, allowing for the separation of the desired enantiomer. This method is advantageous for its high enantioselectivity under mild reaction conditions.

Experimental Protocol

Step 1: Synthesis of Racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol

-

Synthesize racemic cis-4-aminocyclopent-2-en-1-ol using established methods (e.g., from cyclopentadiene and an appropriate dienophile followed by reduction).

-

To a solution of racemic cis-4-aminocyclopent-2-en-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane/water), add a base such as sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by extracting with an organic solvent, washing with water and brine, drying, and concentrating to yield the racemic N-Boc protected amino alcohol.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 eq).

-

Add a lipase catalyst (e.g., Candida antarctica lipase B (CAL-B), Novozym 435) (typically 10-50% by weight).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to ~50% conversion.

-

Once the desired conversion is reached, filter off the enzyme.

-

Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography. The unreacted alcohol will be the enantiomerically enriched this compound.

Quantitative Data

| Step | Product | Starting Material | Enzyme | Acyl Donor | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |

| 2 | (1R,4S)-Alcohol & (1S,4R)-Ester | Racemic Alcohol | CAL-B | Vinyl Acetate | ~50 | >99 | >99 |

| 2 | (1R,4S)-Alcohol & (1S,4R)-Ester | Racemic Alcohol | Pseudomonas cepacia Lipase | Vinyl Acetate | ~50 | >95 | >95 |

Workflow Diagram

Caption: Chemoenzymatic synthesis via kinetic resolution.

Conclusion

Both the enantiodivergent chemical synthesis and the chemoenzymatic resolution offer effective pathways to the target molecule, this compound. The choice of method will depend on the specific requirements of the research or development project. The chemical synthesis provides a deterministic route to the desired enantiomer from a chiral starting material, while the chemoenzymatic method offers a highly selective resolution of a racemic mixture, which can be advantageous in terms of step economy if the racemic precursor is readily available. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Application Notes and Protocols for the Enzymatic Resolution of cis-4-Aminocyclopent-2-enol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure cis-4-aminocyclopent-2-enol derivatives are valuable building blocks in synthetic organic chemistry, particularly for the synthesis of carbocyclic nucleosides, which are potent antiviral and anticancer agents. The stereochemistry at the amino and hydroxyl-bearing carbons is crucial for the biological activity of the final therapeutic compounds. Enzymatic kinetic resolution (EKR) offers a highly efficient and selective method for separating the enantiomers of these racemic aminocyclopentenols under mild, environmentally friendly conditions. This document provides detailed application notes and experimental protocols for the lipase-catalyzed resolution of these important synthetic intermediates.

Enzymatic resolution, especially kinetic resolution catalyzed by lipases, is a widely adopted technique celebrated for its high enantioselectivity under gentle reaction conditions.[1] This method relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of cis-4-aminocyclopent-2-enol derivatives, lipases are commonly used to catalyze the acylation of the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amino alcohol, thereby achieving the resolution. Lipases from Candida antarctica B (often immobilized as Novozym 435) and various Pseudomonas species are frequently employed for their high efficiency and selectivity in these transformations.[2][3]

Data Presentation: Quantitative Summary of Enzymatic Resolution

The efficiency of an enzymatic resolution is typically evaluated based on the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The following tables summarize quantitative data from representative studies on the enzymatic resolution of cis-4-aminocyclopent-2-enol derivatives and related compounds.

Table 1: Lipase-Catalyzed Acetylation of cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol

| Enzyme | Acylating Agent | Conversion (%) | e.e. of Acetate Product (%) | Reference |